molecular formula C12H10N2O2 B1347268 4-Methyl-2-phenylpyrimidine-5-carboxylic acid CAS No. 103249-79-2

4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Cat. No. B1347268
M. Wt: 214.22 g/mol
InChI Key: ZPXPNKCBUXSJFK-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a specialty product used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid can be represented as CC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 . The InChI code for this compound is 1S/C12H10N2O2/c1-8-10(12(15)16)7-13-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a powder with a molecular weight of 214.22 g/mol . It has a melting point of 243-245°C .

Scientific Research Applications

Antimicrobial Properties

4-Methyl-2-phenylpyrimidine-5-carboxylic acid and its derivatives demonstrate significant antimicrobial activity. Research conducted by Shastri and Post (2019) found that certain derivatives exhibit notable antibacterial and antifungal effects. This discovery suggests potential applications in developing new antimicrobial agents, providing a promising avenue for addressing antibiotic resistance challenges (Shastri & Post, 2019).

Cytotoxic Activity

A study by Stolarczyk et al. (2018) explored the cytotoxicity of novel 5-methyl-4-thiopyrimidine derivatives, originating from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. They found that these compounds displayed varying degrees of cytotoxicity against different cancer cell lines, highlighting their potential in cancer research and treatment (Stolarczyk et al., 2018).

Luminescent Properties

Li Jia and colleagues (2014) synthesized luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks, demonstrating the potential of these compounds in optical applications. Their research showed characteristic red or green emission, which could be significant in developing new materials for photoluminescence applications (Jia et al., 2014).

Nonlinear Optical Exploration

The nonlinear optical (NLO) properties of 4-thiopyrimidine derivatives were investigated by Hussain et al. (2020). Their study indicated that these compounds, including derivatives of 4-methyl-2-phenylpyrimidine-5-carboxylic acid, show promising NLO characteristics. This research suggests potential applications in optoelectronics and other high-tech fields (Hussain et al., 2020).

Liquid Crystal Characteristics

Mikhaleva et al. (1986) synthesized 5-arylpyrimidine-2-carboxylic acids and studied the liquid-crystal characteristics of their aryl esters. This research could contribute to the development of newmaterials for liquid crystal displays and other related technologies (Mikhaleva et al., 1986).

Safety And Hazards

The safety information for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-methyl-2-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-10(12(15)16)7-13-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXPNKCBUXSJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286444
Record name 4-methyl-2-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenylpyrimidine-5-carboxylic acid

CAS RN

103249-79-2
Record name 4-methyl-2-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Sharma, ML McLaughlin - Journal of combinatorial chemistry, 2010 - ACS Publications
A mild and efficient protocol for the synthesis of a 2,6-disubstituted pyrimidine-5-carboxylate library via a Morita−Baylis−Hillman (MBH) adduct is described. Herein, the three step …
Number of citations: 22 pubs.acs.org
WJ Irwin, DG Wibberley - Advances in Heterocyclic Chemistry, 1969 - Elsevier
Publisher Summary This chapter describes the syntheses, physical, biological, and chemical properties of pyridopyrimidines. The pyridopyrimidines are derived by the ortho fusion of …
Number of citations: 50 www.sciencedirect.com
AG Ismail, DG Wibberley - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
Pyrano[4,3-d]pyrimidin-5-ones, formed by the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids, yield pyrido[4,3-d]pyrimidin-5(6H)-ones on treatment with amines. …
Number of citations: 5 pubs.rsc.org

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